1-Methyl-4-(3-ethyl-5-isoxazolyl)-pyridinium chloride
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Overview
Description
4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride is a heterocyclic compound that features both an isoxazole and a pyridinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride typically involves a multi-step process. One common method includes the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . The pyridinium moiety can be introduced through a quaternization reaction involving 1-methylpyridine and an appropriate alkylating agent . The final step involves the combination of these two moieties under suitable reaction conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The pyridinium moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxazoles and other oxidized derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity . The pyridinium moiety can facilitate the compound’s entry into cells and its interaction with intracellular targets . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylisoxazol-5-yl)-1-methylpyridin-1-ium chloride
- 4-(3-Propylisoxazol-5-yl)-1-methylpyridin-1-ium chloride
- 4-(3-Butylisoxazol-5-yl)-1-methylpyridin-1-ium chloride
Uniqueness
4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride is unique due to its specific ethyl substitution on the isoxazole ring, which can influence its chemical reactivity and biological activity . This unique substitution pattern can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
CAS No. |
20242-28-8 |
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Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
3-ethyl-5-(1-methylpyridin-1-ium-4-yl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C11H13N2O.ClH/c1-3-10-8-11(14-12-10)9-4-6-13(2)7-5-9;/h4-8H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KUKIDIVHMGASSW-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=NOC(=C1)C2=CC=[N+](C=C2)C.[Cl-] |
Origin of Product |
United States |
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